molecular formula C25H24N6O2 B569516 イブルチニブ-d5 CAS No. 1553977-17-5

イブルチニブ-d5

カタログ番号: B569516
CAS番号: 1553977-17-5
分子量: 445.538
InChIキー: XYFPWWZEPKGCCK-OZUAZJOXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ibrutinib-d5 is a deuterated form of Ibrutinib, a potent and irreversible inhibitor of Bruton’s tyrosine kinase. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia. The deuterated version, Ibrutinib-d5, is often used in pharmacokinetic studies to track the drug’s behavior in the body due to its stable isotope labeling.

科学的研究の応用

Ibrutinib-d5 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Ibrutinib in the body.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Ibrutinib.

    Drug Interaction Studies: Used to study the interactions of Ibrutinib with other drugs and their impact on its pharmacokinetics.

    Biological Research: Employed in studies related to B-cell malignancies and the role of Bruton’s tyrosine kinase in cancer progression.

    Industrial Applications: Used in the development and optimization of Ibrutinib formulations and delivery systems.

作用機序

Target of Action

Ibrutinib-d5, like its parent compound Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a pivotal protein in B-cell receptor signaling, playing a crucial role in the proliferation of malignant B-cells .

Mode of Action

Ibrutinib-d5 acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to the inhibition of BTK enzymatic activity . This disruption of BTK activity effectively reduces B-cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Ibrutinib-d5 is the B-cell receptor signaling pathway . By inhibiting BTK, Ibrutinib-d5 disrupts this pathway, reducing the survival and maintenance of both normal and malignant B-cells . This disruption leads to downstream effects that include a reduction in the pathologically high frequencies of exhausted or chronically activated effector/memory CD4 and CD8 T cells .

Pharmacokinetics

The pharmacokinetics of Ibrutinib-d5 are expected to be similar to those of Ibrutinib. Ibrutinib is characterized by high inter-individual variability in its pharmacokinetic profiles . A two-compartment model with zero-order absorption best fits the data for Ibrutinib . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance, with smokers expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers .

Result of Action

The molecular and cellular effects of Ibrutinib-d5’s action include a reduction in B-cell proliferation and survival . It also modulates the tumor microenvironment to overcome mechanisms of immune evasion . In addition, it has been shown to prevent myeloid cell suppression of chimeric antigen receptor T (CART) cells in vitro in human and murine systems .

Action Environment

The action, efficacy, and stability of Ibrutinib-d5 can be influenced by various environmental factors. For instance, smoking has been found to increase Ibrutinib clearance by approximately 60%, which results in a reduction in simulated steady-state concentrations by around 40%

生化学分析

Biochemical Properties

Ibrutinib-d5 interacts with Burton’s tyrosine kinase (BTK), a protein crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . By inhibiting BTK, Ibrutinib-d5 disrupts the B-cell receptor signaling pathway, which is often aberrantly active in B cell cancers .

Cellular Effects

Ibrutinib-d5 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect T cells in patients with CLL from proliferation-induced senescence . It also reduces B-cell proliferation and survival by inhibiting BTK .

Molecular Mechanism

Ibrutinib-d5 exerts its effects at the molecular level by irreversibly binding to the protein BTK . This binding inhibits the B-cell receptor pathway, disrupting cell growth . It also binds covalently to cysteine residue 481 within the ATP binding domain of BTK .

Temporal Effects in Laboratory Settings

In laboratory settings, Ibrutinib-d5 has shown durable clinical response in patients with relapsed or refractory Waldenström’s Macroglobulinemia who were treated for a median duration of 14.3 months .

Metabolic Pathways

Ibrutinib-d5 is metabolized by cytochrome P450 . Three metabolic pathways have been identified according to the possible metabolites. These pathways are the hydroxylation of the phenyl group, the opening of the piperidine with a reduction of the primary alcohol, and the oxidation to a carboxylic acid and epoxidation of the ethylene followed by a hydrolysis .

Transport and Distribution

Ibrutinib-d5 is rapidly absorbed after oral administration and it presents a Cmax, tmax and AUC of approximately 35 ng/ml, 1-2 hour and 953 mg.h/ml respectively . The volume of distribution at steady-state of Ibrutinib-d5 is approximately 10,000 L .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ibrutinib-d5 involves the incorporation of deuterium atoms into the Ibrutinib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of Ibrutinib-d5 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced chromatographic techniques are employed to separate and purify the deuterated compound from its non-deuterated counterparts.

化学反応の分析

Types of Reactions: Ibrutinib-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

類似化合物との比較

    Orelabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action.

    Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved specificity and bioavailability.

    Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.

Uniqueness of Ibrutinib-d5: Ibrutinib-d5 is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking of the compound in biological systems.

特性

CAS番号

1553977-17-5

分子式

C25H24N6O2

分子量

445.538

IUPAC名

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D

InChIキー

XYFPWWZEPKGCCK-OZUAZJOXSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N

外観

Assay:≥99% deuterated forms (d1-d5)A solid

同義語

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5;  PCI 32765-d5;  PCI 32765-00-d5;  CRA 032765-d5;  (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibrutinib-d5
Reactant of Route 2
Reactant of Route 2
Ibrutinib-d5
Reactant of Route 3
Ibrutinib-d5
Reactant of Route 4
Ibrutinib-d5
Reactant of Route 5
Reactant of Route 5
Ibrutinib-d5
Reactant of Route 6
Reactant of Route 6
Ibrutinib-d5
Customer
Q & A

Q1: What is Ibrutinib-d5 and why is it used in the analysis of Ibrutinib?

A1: Ibrutinib-d5 is a deuterated form of Ibrutinib, meaning it has five hydrogen atoms (H) replaced with deuterium atoms (D). This isotopic substitution does not significantly alter the chemical behavior of Ibrutinib-d5 compared to Ibrutinib. Therefore, it serves as an ideal internal standard in LC-MS/MS analysis.

Q2: How does Ibrutinib-d5 improve the accuracy of Ibrutinib quantification in biological samples?

A2: Using an internal standard like Ibrutinib-d5 improves accuracy by correcting for variations during sample preparation and analysis. Since Ibrutinib-d5 has very similar physicochemical properties to Ibrutinib, it undergoes the same extraction efficiency, chromatographic retention, and ionization efficiency in the mass spectrometer. [, , ] By comparing the signal intensity of Ibrutinib to that of the known concentration of Ibrutinib-d5, researchers can accurately determine the Ibrutinib concentration in the sample. [, , ]

Q3: In which specific analytical methods is Ibrutinib-d5 employed for Ibrutinib quantification?

A3: The provided research highlights the use of Ibrutinib-d5 as an internal standard in LC-MS/MS methods developed for quantifying Ibrutinib and its metabolites in human plasma. [, , ] These methods involve separating the analytes through liquid chromatography and detecting them using tandem mass spectrometry, with Ibrutinib-d5 serving as the reference for accurate quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。